Cas no 80735-94-0 (1-phenyl-3-buten-1-ol)
1-phenyl-3-buten-1-ol structure
Product Name:1-phenyl-3-buten-1-ol
CAS No:80735-94-0
MF:C10H12O
MW:148.201683044434
CID:986042
PubChem ID:220119
Update Time:2025-04-20
1-phenyl-3-buten-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-phenyl-3-buten-1-ol
- (d,l)-1-Hydroxy-1-phenyl-3-butene
- 1-phenylbiguanide hydrochloride
- 1-phenyl-biguanide hydrogenchlor
- 1-Phenylbiguanide monohydrochloride
- 1-phenyl-biguanidium chloride
- 1-Phenylbiquanide hydrochloride
- 1-phenyl-but-3-en-1-ol
- N-phenylbiguanide hydrochloride
- N'-Phenylbiguanide monohydrochloride
- N-phenylimidodicarbonimidic diamide hydrochloride
- Phenylbiguanide hydrochloride
- Phenylbiguanide monohydrochloride
- Phenyldiguanide hydrochloride
- NSC-2410
- D8Y58EE862
- MFCD00039617
- 936-58-3
- 80735-94-0
- FT-0694384
- 1-Phenyl-3-buten-1-ol #
- P1329
- SY052128
- DTXSID50873266
- NSC2410
- FT-0641771
- SCHEMBL96509
- UPENN_ABS_025
- 3-Buten-1-ol, 1-phenyl-
- alpha-2-Propenylbenzenemethanol
- 4-Phenyl-1-buten-4-ol, 97%
- 1-phenylbut-3-en-1-ol
- Benzenemethanol, alpha-2-propen-1-yl-
- D92112
- 1-Hydroxy-1-phenyl-3-butene
- Benzenemethanol, alpha-2-propenyl-
- CHEBI:131375
- alpha-2-Propen-1-ylbenzenemethanol
- Benzenemethanol, .alpha.-2-propenyl-
- A9962
- CS-0230926
- 5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthoic Acid
- 4-Phenyl-1-buten-4-ol
- NCGC00161446-01
- AKOS004909699
- AS-57544
- 4-hydroxy-4-phenyl-1-butene
- WSK_010
- EN300-106199
- DB-056453
-
- Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- InChI Key: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- SMILES: OC(CC=C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.992 g/mL at 25 °C(lit.)
- Boiling Point: 234 °C(lit.)
- Flash Point: 217 °F
- Refractive Index: n20/D 1.53(lit.)
- PSA: 20.23000
- LogP: 2.29610
1-phenyl-3-buten-1-ol Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
80735-94-0 (1-phenyl-3-buten-1-ol) Related Products
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk